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molecular formula C5H8O2 B193281 Cyclobutanecarboxylic acid CAS No. 3721-95-7

Cyclobutanecarboxylic acid

Cat. No. B193281
M. Wt: 100.12 g/mol
InChI Key: TXWOGHSRPAYOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220795

Procedure details

The title compound was prepared as in Example 2A by replacing 3-ethylcyclobutanecarboxylic acid and methyl iodide respectively with cyclobutanecarboxylic acid and 1-iodobutane (Aldrich Chemical Company; Beilstein 1: 123). The resultant product had the following physical characterisics:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([CH:3]1[CH2:6][CH:5]([C:7]([OH:9])=[O:8])[CH2:4]1)C.CI.[CH:12]1(C(O)=O)[CH2:15][CH2:14][CH2:13]1.ICCCC>>[CH2:15]([C:5]1([C:7]([OH:9])=[O:8])[CH2:4][CH2:3][CH2:6]1)[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CC(C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCC
Step Five
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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